
Pregabalin impurity 13
描述
Pregabalin impurity 13 is a chemical compound related to pregabalin, an anticonvulsant and neuropathic pain medication. This compound is one of the many impurities that can be formed during the synthesis or degradation of pregabalin. Understanding and characterizing these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.
作用机制
Target of Action
Pregabalin, the parent compound of Pregabalin Impurity 13, primarily targets the α2δ subunit of voltage-dependent calcium channels . This subunit is present on neurons in the central nervous system . The α2δ subunit plays a crucial role in modulating the influx of calcium at nerve terminals .
Mode of Action
Pregabalin binds to the α2δ subunit, inhibiting the influx of calcium at nerve terminals . This action results in the inhibition of excitatory neurotransmitter release , including neurotransmitters such as glutamate, norepinephrine (noradrenaline), serotonin, dopamine, substance P, and calcitonin gene-related peptide .
Biochemical Pathways
The binding of Pregabalin to the α2δ subunit leads to a decrease in the release of several neurotransmitters. This action affects the neuronal excitability and neurotransmission pathways in the central nervous system . The downstream effects include the management of neuropathic pain, postherpetic neuralgia, and fibromyalgia among other conditions .
Pharmacokinetics
It’s also known that the volume of distribution is 0.57 L/kg, and plasma protein binding is 0% .
Result of Action
The molecular and cellular effects of Pregabalin’s action include a decrease in neuronal excitability and a reduction in the release of several neurotransmitters . This leads to its therapeutic effects in managing conditions such as epilepsy, neuropathic pain, fibromyalgia, restless leg syndrome, and generalized anxiety disorder .
Action Environment
The action, efficacy, and stability of Pregabalin and its impurities can be influenced by various environmental factors. For instance, the synthesis of Pregabalin has been shown to be more efficient and controlled in a microreactor system due to its excellent mass and heat transfer performance . Additionally, the level of key impurities can be reduced to below 0.15% at higher reaction temperatures, meeting the quality requirements for pharmaceutical production .
生化分析
Biochemical Properties
It is known that Pregabalin, the parent compound, interacts with the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system . This interaction reduces the release of several neurotransmitters, including glutamate, noradrenaline, and substance P
Cellular Effects
Pregabalin, the parent compound, is known to influence cell function by modulating calcium channel activity, which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As mentioned earlier, Pregabalin’s mechanism of action involves binding to the alpha2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Pregabalin Impurity 13 in laboratory settings. One study has shown that a microreactor system can reduce the level of key impurities, including this compound, to below 0.15% at higher reaction temperatures
Metabolic Pathways
Pregabalin, the parent compound, is not extensively metabolized, with over 90% of the dose recovered unchanged in the urine
准备方法
The preparation of pregabalin impurity 13 involves several synthetic routes and reaction conditions. One method includes adding S-pregabalin into an acidic system at a temperature of 60-80°C and stirring for the reaction. After the reaction is complete, the solvent is depressurized and concentrated. An extracting agent is then added, followed by a weak alkali solution for cleaning. The organic layer is concentrated, and an organic solvent is added. The mixture is cooled to 0-10°C, and an alkane solvent is added dropwise until a solid is dissolved out. This solid is then filtered to obtain this compound .
化学反应分析
Pregabalin impurity 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, isobutanol, and other organic solvents. For example, this compound can be synthesized in the form of hydrochloride salt by reacting pregabalin with thionyl chloride in the presence of isobutanol . The major products formed from these reactions include different isomers and derivatives of pregabalin.
科学研究应用
Analytical Methods for Detection and Characterization
2.1 High-Performance Liquid Chromatography (HPLC)
A study developed a new HPLC method for determining the optical purity of pregabalin, which can be adapted for analyzing its impurities, including impurity 13. The method utilizes a chiral derivatization approach, allowing for the separation and quantification of various isomers and impurities .
Table 1: HPLC Parameters for Analyzing Pregabalin Impurity 13
Parameter | Value |
---|---|
Column | Inertsil ODS-2.5 µm |
Mobile Phase | Phosphoric acid buffer: Acetonitrile (55:45) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 340 nm |
2.2 Mass Spectrometry (MS)
Mass spectrometry imaging has been employed to evaluate the penetration of pregabalin formulations through the skin, providing insights into how impurities like impurity 13 might behave in biological systems .
Toxicological Assessments
Recent computational studies assessed the mutagenic potential of this compound using quantitative structure-activity relationship (QSAR) methodologies. These assessments indicated that impurity 13 does not exhibit significant mutagenic properties, classifying it as a low toxicological concern according to ICH M7 guidelines .
Table 2: QSAR Assessment Results for this compound
Endpoint | Result |
---|---|
Mutagenicity | Negative |
Class according to ICH M7 | Class 5 (low concern) |
Formulation Development
This compound has been investigated in various formulations aimed at enhancing drug delivery while minimizing side effects associated with oral administration. For instance, transdermal delivery systems have been developed that incorporate pregabalin and its impurities to improve therapeutic outcomes while reducing central nervous system side effects .
Table 3: Comparison of Transdermal Formulations Containing Pregabalin
Formulation Type | Permeability | Efficacy |
---|---|---|
Aqueous Solution | Moderate | Effective |
PLO Gel | High | Most effective |
Hydrophilic Cream | Low | Less effective |
Lipophilic Cream | Low | Least effective |
Case Studies
5.1 Clinical Evaluations
A study evaluated the clinical implications of using formulations containing this compound in diabetic neuropathy models. The results indicated that formulations with higher permeability led to better analgesic effects, suggesting that controlling impurities can enhance therapeutic efficacy .
5.2 Regulatory Perspectives
Regulatory assessments have emphasized the importance of monitoring impurities like this compound during the drug development process to ensure patient safety and drug efficacy .
相似化合物的比较
Pregabalin impurity 13 can be compared with other pregabalin-related impurities, such as pregabalin impurity A (S-pregabalin lactam), pregabalin impurity B ((3R)-3-(aminomethyl)-5-methylhexanoic acid), and pregabalin impurity C (mandelic acid) . Each impurity has unique structural characteristics and properties. For example, pregabalin impurity A is a lactam derivative, while pregabalin impurity B is an isomer of pregabalin. This compound is unique in its specific synthetic route and reaction conditions.
生物活性
Pregabalin impurity 13, identified as 4-Isobutyl-2,6-piperidinedione, has garnered attention due to its potential biological activities and implications in pharmaceutical formulations. This article reviews the biological activity of this compound, supported by various research findings and data tables.
- Chemical Name : 4-Isobutyl-2,6-piperidinedione
- CAS Number : 466678-47-7
- Molecular Formula : CHNO
- Molecular Weight : 197.26 g/mol
Antimicrobial Activity
This compound has been reported to exhibit antimicrobial properties , particularly against Enterococcus faecalis, a bacterium commonly found in the human intestines that can lead to infections. The antimicrobial efficacy suggests potential applications in managing infections caused by resistant strains of bacteria, although further studies are required to establish its clinical relevance and mechanisms of action .
Pharmacokinetics
Pregabalin itself is well absorbed after oral administration, with a bioavailability exceeding 90%. This pharmacokinetic profile may extend to its impurities, including impurity 13, although specific data on the absorption and distribution of this impurity remain limited. The parent compound's minimal metabolism and renal excretion pattern could imply similar characteristics for its impurities .
Case Studies and Experimental Data
- Study on Skin Permeability : A study evaluated the skin permeability of pregabalin formulations, indicating that the presence of certain enhancers could facilitate deeper penetration into the dermis. While this study primarily focused on pregabalin, it raises questions about how impurities like impurity 13 might influence drug delivery systems .
- Quantification Methods : Research has demonstrated effective quantification methods for pregabalin and its impurities using colorimetric techniques. Such methodologies are crucial for ensuring quality control in pharmaceutical manufacturing .
Table 1: Comparison of Biological Activities
Compound | Activity Type | Efficacy Level | Reference |
---|---|---|---|
This compound | Antimicrobial | Moderate against E. faecalis | |
Pregabalin | Neuropathic Pain | High |
Table 2: Pharmacokinetic Parameters of Pregabalin
Parameter | Value |
---|---|
Bioavailability | >90% |
Half-Life (t) | 5.5–6.7 hours |
Excretion | 92–99% unchanged |
属性
IUPAC Name |
(4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUXUOROLIYZMA-XASJZRDYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CC(=O)N(C1)C[C@]2([C@H]([C@H]([C@@H](CO2)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
466678-47-7 | |
Record name | alpha-D-Tagatopyranose, 1-deoxy-1-((4S)-4-(2-methylpropyl)-2-oxo-1-pyrrolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0466678477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-D-TAGATOPYRANOSE, 1-DEOXY-1-((4S)-4-(2-METHYLPROPYL)-2-OXO-1-PYRROLIDINYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK6BE2M39U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。